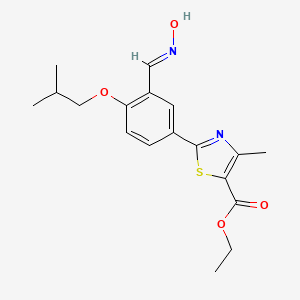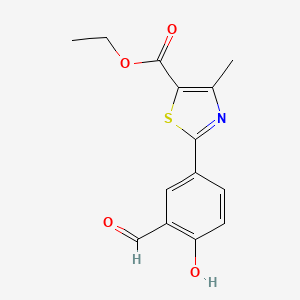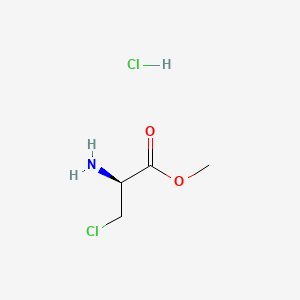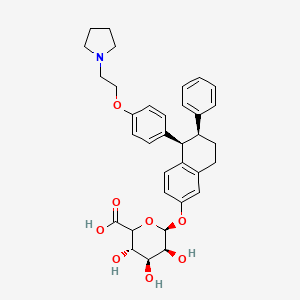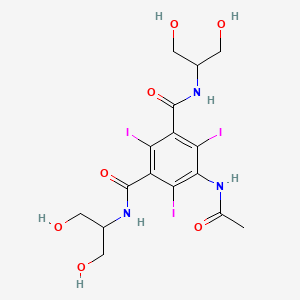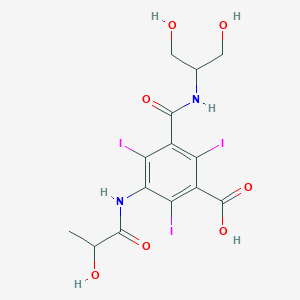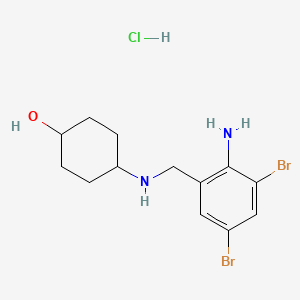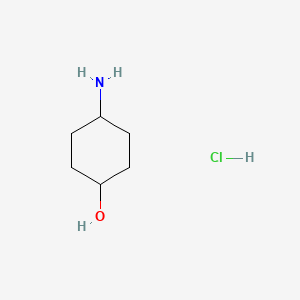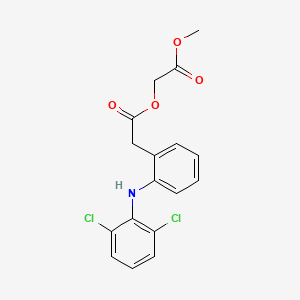
Aceclofenac Methyl Ester
Übersicht
Beschreibung
Aceclofenac methyl ester is a chemical compound derived from aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an intermediate in the synthesis of aceclofenac and related compounds. The molecular formula of this compound is C17H15Cl2NO4, and it has a molecular weight of 368.21 g/mol .
Wirkmechanismus
- COX is involved in the synthesis of prostaglandins, which are inflammatory mediators responsible for pain, swelling, inflammation, and fever .
- By inhibiting COX, Aceclofenac Methyl Ester downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Aceclofenac Methyl Ester interacts with various enzymes and proteins in the body. It potently inhibits the cyclo-oxygenase enzyme (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzyme, thereby reducing the synthesis of prostaglandins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors in these pathways
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aceclofenac methyl ester can be synthesized through the esterification of aceclofenac. One common method involves reacting aceclofenac with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Aceclofenac} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The esterification process is followed by purification steps, such as distillation or recrystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aceclofenac-methylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Estergruppe kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator hydrolysiert werden, um Aceclofenac und Methanol zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Alkohol-Derivat zu bilden.
Substitution: Die Estergruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen, Wasser.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden:
Hydrolyse: Aceclofenac und Methanol.
Reduktion: Alkohol-Derivat von Aceclofenac-methylester.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Aceclofenac-methylester hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese von Aceclofenac und verwandten Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit biologischen Zielstrukturen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet
5. Wirkmechanismus
Aceclofenac-methylester selbst hat keinen direkten Wirkmechanismus, da es hauptsächlich ein Zwischenprodukt ist. Seine Mutterverbindung, Aceclofenac, wirkt, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Produktion von Prostaglandinen beteiligt ist. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Hemmung von COX reduziert Aceclofenac die Produktion dieser Mediatoren und lindert so Entzündungen und Schmerzen .
Ähnliche Verbindungen:
Aceclofenac: Die Mutterverbindung, die als NSAR verwendet wird.
Diclofenac: Ein weiteres NSAR mit einer ähnlichen Struktur und einem ähnlichen Wirkmechanismus.
Indometacin: Ein NSAR mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Eindeutigkeit: Aceclofenac-methylester ist einzigartig in seiner Rolle als Zwischenprodukt bei der Synthese von Aceclofenac. Es bietet einen Weg für die effiziente Produktion von Aceclofenac und verwandten Verbindungen. Im Vergleich zu seiner Mutterverbindung, Aceclofenac, ist die Methylesterform reaktiver und kann verschiedene chemische Umwandlungen durchlaufen, was sie in der synthetischen Chemie wertvoll macht .
Vergleich Mit ähnlichen Verbindungen
Aceclofenac: The parent compound, used as an NSAID.
Diclofenac: Another NSAID with a similar structure and mechanism of action.
Indomethacin: An NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness: Aceclofenac methyl ester is unique in its role as an intermediate in the synthesis of aceclofenac. It provides a pathway for the efficient production of aceclofenac and related compounds. Compared to its parent compound, aceclofenac, the methyl ester form is more reactive and can undergo various chemical transformations, making it valuable in synthetic chemistry .
Eigenschaften
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWXOBAPNKPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676224 | |
| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-66-5 | |
| Record name | Methyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACECLOFENAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)
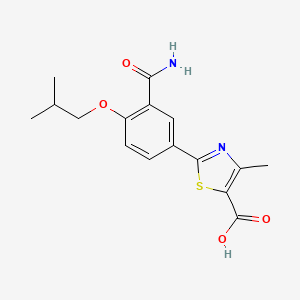
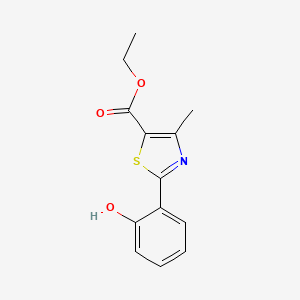
![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
